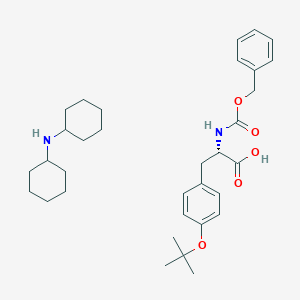
Z-Tyr(tBu)-OH.DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Tyr(tBu)-OH.DCHA, also known as N-Cbz-O-tert-butyl-L-tyrosine dicyclohexylammonium salt, is a derivative of tyrosine. It is commonly used in peptide synthesis as a protected amino acid. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group protecting the amino group and a tert-butyl group protecting the hydroxyl group on the tyrosine side chain. The dicyclohexylammonium (DCHA) salt form enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr(tBu)-OH.DCHA typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This forms N-Cbz-tyrosine.
Protection of the Hydroxyl Group: The hydroxyl group on the tyrosine side chain is protected by reacting N-Cbz-tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide, forming N-Cbz-O-tert-butyl-L-tyrosine.
Formation of the Dicyclohexylammonium Salt: The final step involves reacting N-Cbz-O-tert-butyl-L-tyrosine with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Z-Tyr(tBu)-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Cbz and tert-butyl protecting groups can be removed under acidic or hydrogenation conditions to yield free tyrosine.
Coupling Reactions: It can participate in peptide coupling reactions, where the protected amino acid is coupled with other amino acids to form peptides.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) for Cbz group removal, and trifluoroacetic acid (TFA) for tert-butyl group removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are commonly used for peptide coupling.
Major Products
Deprotection: Free tyrosine.
Coupling: Peptides with specific sequences depending on the amino acids used in the reaction.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
Key Role in Drug Formulation:
Z-Tyr(tBu)-OH.DCHA serves as a critical intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its unique structure enhances drug efficacy and specificity, making it a valuable component in the formulation of therapeutic agents.
Case Study:
In a study investigating the synthesis of novel neuroprotective agents, this compound was utilized to create compounds that demonstrated improved binding affinity to neurotransmitter receptors. The results indicated that modifications using this compound led to enhanced pharmacological profiles compared to traditional formulations.
Biochemical Research
Insights into Protein Synthesis:
This compound is widely used in studies involving protein synthesis and enzyme activity. It provides insights into metabolic pathways and cellular functions, facilitating a deeper understanding of biochemical processes.
Research Findings:
A recent investigation highlighted the use of this compound in metabolic labeling experiments. Researchers found that incorporating this compound into peptide sequences allowed for the tracking of protein interactions within cellular environments, thereby elucidating complex metabolic pathways.
Peptide Synthesis
Enhancing Stability and Bioavailability:
this compound is crucial for synthesizing peptides with improved stability and bioavailability. Its protective groups facilitate the formation of peptide bonds while minimizing side reactions during synthesis.
Data Table: Peptide Synthesis Applications
| Application Area | Description | Example Compound |
|---|---|---|
| Neuroprotective Agents | Used in synthesizing compounds targeting neurological pathways | Novel receptor ligands |
| Antimicrobial Peptides | Integral in developing peptides with antimicrobial properties | Peptide antibiotics |
| Hormonal Modulators | Aids in synthesizing peptides that modulate hormonal activity | Hormone analogs |
Mecanismo De Acción
The mechanism of action of Z-Tyr(tBu)-OH.DCHA primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups (Cbz and tert-butyl) prevent unwanted side reactions during peptide coupling. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the functional peptide. The molecular targets and pathways involved depend on the specific peptide synthesized and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
N-Cbz-O-tert-butyl-L-phenylalanine: Similar structure but with a phenylalanine backbone instead of tyrosine.
N-Cbz-O-tert-butyl-L-serine: Similar structure but with a serine backbone.
N-Cbz-O-tert-butyl-L-threonine: Similar structure but with a threonine backbone.
Uniqueness
Z-Tyr(tBu)-OH.DCHA is unique due to the presence of both Cbz and tert-butyl protecting groups, which provide dual protection during peptide synthesis. This dual protection is particularly useful in complex peptide synthesis where multiple reactive sites need to be protected. Additionally, the dicyclohexylammonium salt form enhances its solubility and stability, making it easier to handle in various synthetic processes.
Propiedades
Número CAS |
16879-90-6 |
|---|---|
Fórmula molecular |
C33H48N2O5 |
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
dicyclohexylazanium;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C21H25NO5.C12H23N/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m0./s1 |
Clave InChI |
FDNJRKLIHBJXIR-FERBBOLQSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
SMILES isomérico |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Key on ui other cas no. |
16879-90-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















